4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine
Overview
Description
4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound that features both benzofuran and thiazole rings These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Mechanism of Action
Target of Action
The primary targets of 4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine are yet to be identified . Benzofuran compounds, which are structurally similar, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other benzofuran compounds .
Biochemical Pathways
Benzofuran compounds have been shown to affect a variety of pathways, including those involved in tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Result of Action
Given the biological activities of similar benzofuran compounds, it is likely that this compound could have significant effects on cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other compounds or enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be constructed through cyclization reactions. For instance, the reaction of 2-hydroxybenzaldehyde with an appropriate alkene under acidic conditions can yield the benzofuran core.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone. This step often requires the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Coupling of Benzofuran and Thiazole Rings: The final step involves coupling the benzofuran and thiazole intermediates. This can be achieved through a nucleophilic substitution reaction, where the amine group on the thiazole attacks an electrophilic carbon on the benzofuran ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a thiazolidine derivative. Sodium borohydride is a typical reducing agent used in such reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group on the thiazole ring. Reagents like alkyl halides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Thiazolidine derivatives.
Substitution: Alkylated thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. The presence of both benzofuran and thiazole rings contributes to its ability to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to inhibit certain enzymes and receptors makes it a promising candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-(2-benzofuranyl)-1,3-thiazole have similar structures but differ in their substitution patterns.
Thiazole Derivatives: Compounds such as 2-aminothiazole share the thiazole ring but lack the benzofuran moiety.
Uniqueness
The uniqueness of 4-(2,3-Dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine lies in its combined benzofuran and thiazole rings, which confer a distinct set of chemical and biological properties. This dual-ring system enhances its ability to interact with multiple biological targets, making it a versatile compound in scientific research and drug development.
Properties
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-7-11(14-12(13)16-7)9-2-3-10-8(6-9)4-5-15-10/h2-3,6H,4-5H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJDMVLVRZGOEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC3=C(C=C2)OCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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